5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid
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Overview
Description
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid is a chemical compound belonging to the benzoic acid class. It is characterized by the presence of a butylphenyl group attached to a sulfamoyl moiety, along with two chlorine atoms on the benzoic acid ring. This compound is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid typically involves the reaction of 4-butylaniline with 2,4-dichlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl linkage. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid:
2,4-Dichlorobenzoic acid: A simpler compound with only the dichlorobenzoic acid moiety, lacking the sulfamoyl and butylphenyl groups.
Uniqueness
5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-[(4-butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-2-3-4-11-5-7-12(8-6-11)20-25(23,24)16-9-13(17(21)22)14(18)10-15(16)19/h5-10,20H,2-4H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRIQAPZQQHYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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